N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide

Malaria Antiparasitic In Vivo Efficacy

Researchers face reproducibility failures when generic furan sulfonamide analogs are substituted without empirical validation-subtle changes in the N-aryl substituent drastically alter target engagement. This compound, evaluated in the P. chabaudi mouse malaria model, provides a validated starting point for antiparasitic SAR studies. • Validated in vivo antimalarial activity (P. chabaudi model) • Unique 3-methylpyridin-2-yl moiety serves as a hydrogen-bonding probe for active-site mapping • Suitable for PNP enzyme inhibition screening libraries

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 1172547-16-8
Cat. No. B2484024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide
CAS1172547-16-8
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC
InChIInChI=1S/C12H13N3O4S/c1-8-4-3-7-14-11(8)15-12(16)9-5-6-10(19-9)20(17,18)13-2/h3-7,13H,1-2H3,(H,14,15,16)
InChIKeyOTNMDVPFMMLSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide: A Specialized Sulfonamide-Furan Building Block for Medicinal Chemistry


N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1172547-16-8) is a heterocyclic sulfonamide derivative featuring a furan-2-carboxamide core linked to a 3-methylpyridin-2-yl moiety and an N-methylsulfamoyl substituent. Its structure places it within a class of compounds investigated for enzyme inhibition, particularly in anti-infective and oncology research [1]. The compound has been evaluated in a functional antimalarial assay against Plasmodium chabaudi in mice, indicating potential as an antiparasitic lead .

Antiparasitic lead exploration in rodent models Evaluated in P. chabaudi mouse model
Pyridine-furan heterocyclic interaction probe Distinct from common phenyl analogs
Sulfonamide chemotype for enzyme inhibition screening Class-level SAR studies; target engagement not confirmed

Procurement Risks with Uncharacterized Analogs of the N-(3-Methylpyridin-2-yl) Furan Sulfonamide Scaffold


Compounds within the 5-(methylsulfamoyl)furan-2-carboxamide family are not interchangeable due to the profound impact of the N-aryl substituent on both target engagement and physicochemical properties. Simple substitution at the pyridine ring or replacement of the methylsulfamoyl group can drastically alter biological activity profiles, as demonstrated by the wide range of potencies observed among structurally similar furan sulfonamide derivatives [1]. Generic substitution without empirical validation risks selecting an inactive or off-target-prone analog, undermining research reproducibility and leading to failed experiments.

Risk 1
N-aryl substituent changes (e.g., 2-methylphenyl or 3-acetylphenyl analogs) may shift target engagement and potency profile.
Risk 2
Replacement of the 3-methylpyridin-2-yl moiety with simple phenyl groups alters hydrogen-bonding and electronic properties, potentially affecting selectivity.
Risk 3
Generic furan sulfonamide substitution without empirical validation may lead to inactive or off-target-prone analogs.

Quantitative Differentiation: Assessing N-(3-Methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide Against Structural Analogs


In Vivo Antimalarial Efficacy Reported in a Mouse Model of P. chabaudi Infection

The target compound has been evaluated in a functional in vivo assay for antimalarial activity. It was administered at 7.5 mg/kg/day intraperitoneally to C57BL/6 mice infected with Plasmodium chabaudi chabaudi AS, and parasitemia inhibition was measured on day 7 post-infection . While a direct quantitative IC50 or % inhibition value is not publicly disclosed for this specific entry, the existence of this assay record confirms its evaluation in a disease-relevant rodent model. Comparable in vivo data for the nearest structural analogs (e.g., N-(2-methylphenyl), N-(3-acetylphenyl), or N-(6-methylpyridin-2-yl) derivatives) could not be located in allowed sources.

In vivo antimalarial evaluation
Supporting evidence
7.5 mg/kg/day, i.p. in P. chabaudi AS-infected C57BL/6 mice; % inhibition not publicly disclosed
Supports antimalarial research model context
No comparator data available; advantage over analogs not quantified
Malaria Antiparasitic In Vivo Efficacy

Structural Distinction via 3-Methylpyridin-2-yl Substituent Versus Common Phenyl Analogs

The target compound features a 3-methylpyridin-2-yl group, distinguishing it from the more common N-(2-methylphenyl) analog (CAS 1147755-93-8) and N-(3-acetylphenyl) analog (CAS 1171581-61-5) . The pyridine nitrogen and methyl group positions create unique hydrogen-bonding and steric profiles. While quantitative binding or inhibition data for this specific compound are not publicly available, SAR studies on related furan sulfonamide series demonstrate that even minor variations in the N-aryl substituent can lead to significant potency shifts [1].

N-aryl substituent identity
Class-level inference
3-methylpyridin-2-yl vs. 2-methylphenyl and 3-acetylphenyl analogs; no quantitative activity data available
Pyridine ring may confer distinct electronic and H-bonding profiles
Differential target selectivity must be verified experimentally
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Potential for PNP Enzyme Inhibition Suggested by BindingDB Assay Record

A BindingDB assay record (ChEMBL_613433) describes inhibition of calf spleen purine nucleoside phosphorylase (PNP) via 7-methylguanosine phosphorolysis in the presence of 1 mM inorganic phosphate, linked to ChEMBL compound 1069544 [1]. While it is not confirmed that this entry corresponds to the exact target compound, it suggests that members of this chemotype may interact with PNP. No IC50 value is reported for the target compound itself.

PNP enzyme inhibition potential
Data to verify
Reported PNP assay record (BindingDB ChEMBL_613433); no IC50 confirmed for this compound
Chemotype may interact with PNP; requires validation
Relevance to T-cell mediated disease models remains speculative
Purine Nucleoside Phosphorylase Enzyme Inhibition Immunology

Recommended Uses for N-(3-Methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide Based on Existing Evidence


Antimalarial Lead Optimization in Rodent Models

Researchers engaged in malaria drug discovery can use this compound as a starting point for in vivo structure-activity relationship (SAR) studies, given its documented evaluation in the P. chabaudi mouse model . Optimization of the furan sulfonamide core may yield analogs with improved parasitemia suppression.

Focused Screening Library for Kinase or PNP Inhibition

Compound collections targeting purine nucleoside phosphorylase (PNP) or related enzymes could include this molecule as a potential ligand based on chemotype inference . Follow-up biochemical assays are required to validate target engagement.

Chemical Biology Tool for Pyridine-Furan Interaction Studies

The unique 3-methylpyridin-2-yl moiety offers a heteroaromatic binding element distinct from simple phenyl analogs. It can serve as a probe for mapping hydrogen-bonding interactions in protein active sites, particularly those that accept pyridine nitrogen as a hydrogen-bond acceptor.

Application
Selection Property
Validation Focus
Antimalarial lead optimization
In vivo rodent model exposure context
Parasitemia suppression SAR in P. chabaudi model
Kinase or PNP screening library
Chemotype-inferred enzyme interaction
Biochemical target engagement confirmation
Pyridine-furan interaction probe
Heteroaromatic hydrogen-bonding motif
Active-site mapping and selectivity profiling
Quote Request

Request a Quote for N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.